molecular formula C12H18N2O2 B5877687 (4-Ethylpiperazin-1-yl)(2-methylfuran-3-yl)methanone

(4-Ethylpiperazin-1-yl)(2-methylfuran-3-yl)methanone

Cat. No.: B5877687
M. Wt: 222.28 g/mol
InChI Key: YLYBVSCLZMGTLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Ethylpiperazin-1-yl)(2-methylfuran-3-yl)methanone is a chemical compound that features a piperazine ring substituted with an ethyl group and a furan ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylpiperazin-1-yl)(2-methylfuran-3-yl)methanone typically involves the reaction of 4-ethylpiperazine with 2-methylfuran-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Ethylpiperazin-1-yl)(2-methylfuran-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Ethylpiperazin-1-yl)(2-methylfuran-3-yl)methanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (4-Ethylpiperazin-1-yl)(2-methoxy-3-(trifluoromethyl)phenyl)methanone
  • (4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone

Uniqueness

(4-Ethylpiperazin-1-yl)(2-methylfuran-3-yl)methanone is unique due to the presence of both a piperazine and a furan ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(4-ethylpiperazin-1-yl)-(2-methylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-3-13-5-7-14(8-6-13)12(15)11-4-9-16-10(11)2/h4,9H,3,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYBVSCLZMGTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=C(OC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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